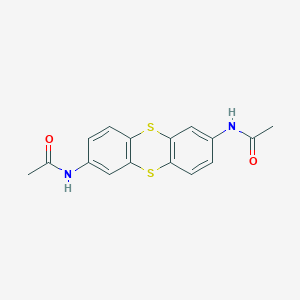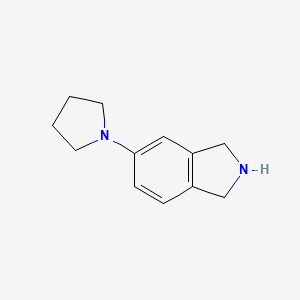
1-Cyclohexyl-2-diazoethanone
Descripción general
Descripción
1-Cyclohexyl-2-diazoethanone is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to an acetyl group, which is further bonded to a cyclohexane ring. Diazo compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-diazoethanone typically involves the reaction of cyclohexanone with diazoacetic acid or its derivatives. One common method is the reaction of cyclohexanone with diazoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diazo compound, which then undergoes cyclization to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-2-diazoethanone undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions with alkenes and alkynes to form cyclopropanes and other cyclic structures.
Substitution Reactions: The diazo group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbonyl compounds or reduction to form amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Alkenes and Alkynes: For cycloaddition reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include cyclopropanes, substituted cyclohexanes, and various carbonyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-Cyclohexyl-2-diazoethanone is used as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo cycloaddition and substitution reactions makes it valuable in the construction of cyclic and heterocyclic compounds .
Biology and Medicine
In biology and medicine, this compound and its derivatives are explored for their potential as bioorthogonal reagents. The diazo group can be used for labeling biomolecules and studying biological processes .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-diazoethanone involves the reactivity of the diazo group. The diazo group can undergo cycloaddition reactions with alkenes and alkynes, forming new cyclic structures. Additionally, the diazo group can be substituted by nucleophiles, leading to the formation of new compounds. The reactivity of the diazo group is attributed to its ability to generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Diazoacetylbenzene: Similar to 1-Cyclohexyl-2-diazoethanone but with a benzene ring instead of a cyclohexane ring.
Diazoacetylmethane: A simpler diazo compound with a methane backbone.
Diazoacetylcyclopentane: Similar to this compound but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
This compound is unique due to its cyclohexane ring, which provides additional stability and reactivity compared to other diazo compounds. The cyclohexane ring can adopt various conformations, allowing for greater flexibility in chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-diazoethanone |
InChI |
InChI=1S/C8H12N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clave InChI |
HZAIVGMHCGTTSB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bromo(nitro)methylidene]-1-methylimidazolidine](/img/structure/B8485125.png)

phosphanium bromide](/img/structure/B8485133.png)

![1-[(4-Nitrophenyl)(phenyl)methyl]-1H-imidazole](/img/structure/B8485145.png)








